molecular formula C29H46O4 B1206657 3beta-Acetoxy-8alpha,14alpha-epoxy-5alpha-cholestan-7-one CAS No. 16780-48-6

3beta-Acetoxy-8alpha,14alpha-epoxy-5alpha-cholestan-7-one

Cat. No. B1206657
CAS RN: 16780-48-6
M. Wt: 458.7 g/mol
InChI Key: GUGKLNWZNPJYBU-NAHWYKLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Acetoxy-8alpha,14alpha-epoxy-5alpha-cholestan-7-one, also known as 3beta-Acetoxy-8alpha,14alpha-epoxy-5alpha-cholestan-7-one, is a useful research compound. Its molecular formula is C29H46O4 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3beta-Acetoxy-8alpha,14alpha-epoxy-5alpha-cholestan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3beta-Acetoxy-8alpha,14alpha-epoxy-5alpha-cholestan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16780-48-6

Product Name

3beta-Acetoxy-8alpha,14alpha-epoxy-5alpha-cholestan-7-one

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

[(1S,6R,7R,10R,11S,14S,16R)-7,11-dimethyl-6-[(2R)-6-methylheptan-2-yl]-18-oxo-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-14-yl] acetate

InChI

InChI=1S/C29H46O4/c1-18(2)8-7-9-19(3)23-11-15-28-27(23,6)14-12-24-26(5)13-10-22(32-20(4)30)16-21(26)17-25(31)29(24,28)33-28/h18-19,21-24H,7-17H2,1-6H3/t19-,21-,22+,23-,24-,26+,27-,28?,29-/m1/s1

InChI Key

GUGKLNWZNPJYBU-NAHWYKLZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC23[C@@]1(CC[C@H]4[C@@]2(O3)C(=O)C[C@@H]5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C

SMILES

CC(C)CCCC(C)C1CCC23C1(CCC4C2(O3)C(=O)CC5C4(CCC(C5)OC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC23C1(CCC4C2(O3)C(=O)CC5C4(CCC(C5)OC(=O)C)C)C

synonyms

3 beta-acetoxy-8 alpha,14 alpha-epoxy-5 alpha-cholestan-7-one
3 beta-acetoxy-8 alpha,14 alpha-epoxy-5 alpha-cholestan-7-one, (3beta,8alpha)-isome

Origin of Product

United States

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